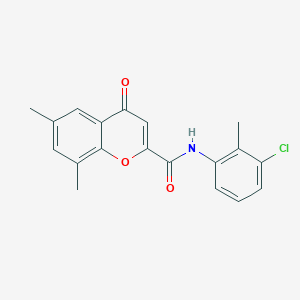

N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC20056311

Molecular Formula: C19H16ClNO3

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16ClNO3 |

|---|---|

| Molecular Weight | 341.8 g/mol |

| IUPAC Name | N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C19H16ClNO3/c1-10-7-11(2)18-13(8-10)16(22)9-17(24-18)19(23)21-15-6-4-5-14(20)12(15)3/h4-9H,1-3H3,(H,21,23) |

| Standard InChI Key | OWODVWRAHNCLCX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C(=CC=C3)Cl)C)C |

Introduction

N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromone family. Chromones are known for their biological and pharmacological significance, particularly in antihistaminic, anti-inflammatory, and anticancer applications. The compound features a chromone core with specific substitutions, including a carboxamide group and halogenated aromatic functionalities.

Structural Characteristics

The compound's molecular structure consists of:

-

A chromone skeleton (4H-chromen-4-one), a bicyclic system containing a benzopyranone.

-

Substituents:

-

Two methyl groups at positions 6 and 8 on the chromone ring.

-

A carboxamide group (-CONH-) at position 2.

-

A 3-chloro-2-methylphenyl group attached to the carboxamide nitrogen.

-

This combination of substituents contributes to its physicochemical properties and potential biological activity.

Synthesis

The synthesis of compounds like N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves:

-

Starting Material: A chromone derivative functionalized at position 2.

-

Amidation Reaction: Reacting the chromone derivative with an appropriate amine (e.g., 3-chloro-2-methylaniline) under controlled conditions.

-

Catalysts and Solvents: The reaction often employs coupling agents or catalysts like triethylamine in solvents such as dichloromethane.

Biological Significance

Chromone derivatives are widely studied for their diverse biological activities:

-

Antihistaminic Activity: Chromone-based compounds have shown inhibition of histamine-induced contractions in isolated tissues, making them potential candidates for anti-allergic therapies .

-

Bronchodilatory Effects: Some derivatives stabilize mast cells and act as H1-receptor antagonists .

-

Anticancer Potential: The chromone scaffold has been explored for cytotoxic effects against cancer cell lines .

While specific data on N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is limited, its structural similarity to other bioactive chromones suggests comparable properties.

Research Findings

In studies involving related compounds:

-

Substituents like chlorine and methyl groups enhance biological activity by improving receptor binding affinity .

-

The introduction of an amide group increases solubility and bioavailability .

-

Compounds with similar structures have demonstrated significant inhibition of histamine-induced responses in guinea pig models .

Limitations and Future Research

-

Limited Data: Specific pharmacological evaluations for this compound are scarce.

-

Optimization: Future research should focus on optimizing its structure for enhanced activity.

-

Toxicology Studies: Comprehensive toxicological assessments are needed to ensure safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume